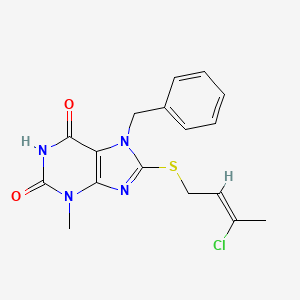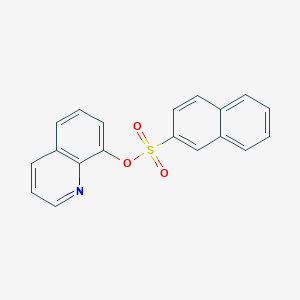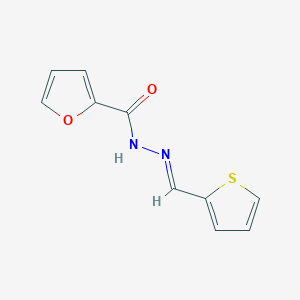
N'-(2-thienylmethylene)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE typically involves the condensation of furan-2-carboxylic acid hydrazide with thiophene-2-carboxaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- FURAN-2-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2-METHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
Uniqueness
FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE is unique due to its specific combination of furan and thiophene rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h1-7H,(H,12,13)/b11-7+ |
Clave InChI |
MRSRGTIMUBUDFE-YRNVUSSQSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)N/N=C/C2=CC=CS2 |
SMILES canónico |
C1=COC(=C1)C(=O)NN=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


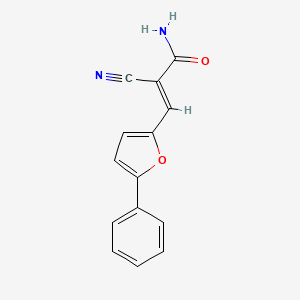
![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)

![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)

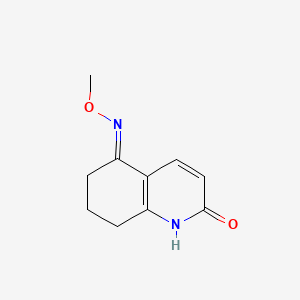
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)


![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)
